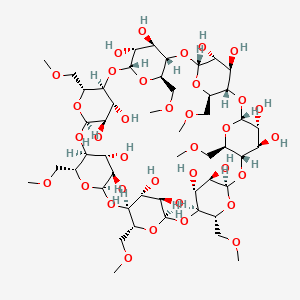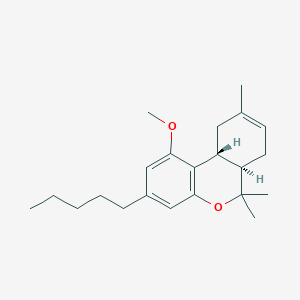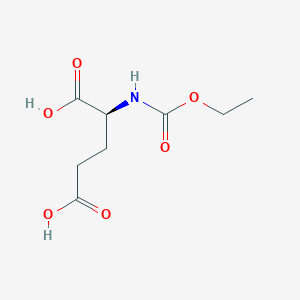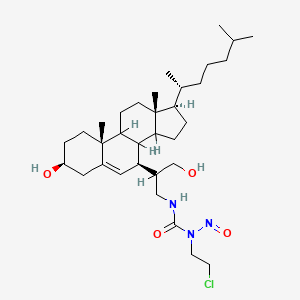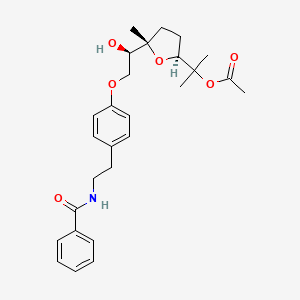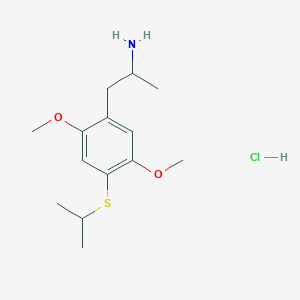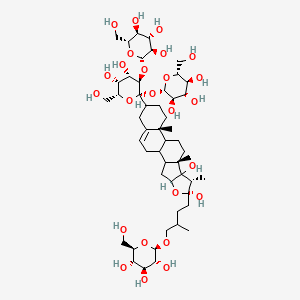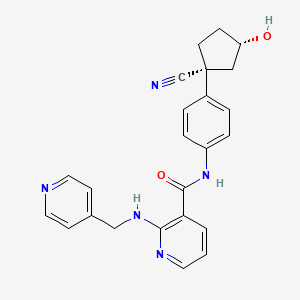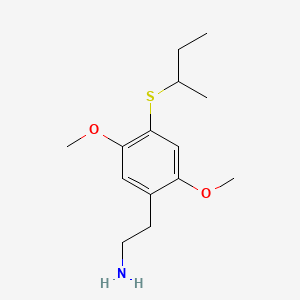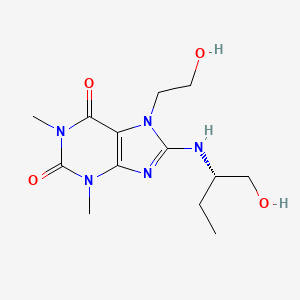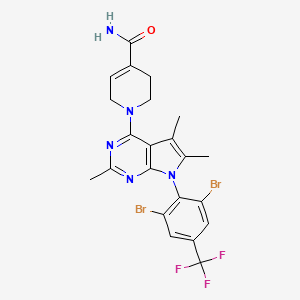
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo(2,3-d)pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dibromo and trifluoromethyl groups: These groups are usually introduced via halogenation and trifluoromethylation reactions.
Attachment of the pyridinecarboxamide moiety: This step involves coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学研究应用
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism by which 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
4-Pyridinecarboxamide derivatives: Other derivatives of 4-Pyridinecarboxamide with different substituents may have similar properties and applications.
Pyrrolo(2,3-d)pyrimidine compounds: Compounds with the pyrrolo(2,3-d)pyrimidine core structure but different functional groups can be compared for their chemical and biological activities.
Uniqueness
The uniqueness of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
291538-79-9 |
|---|---|
分子式 |
C22H20Br2F3N5O |
分子量 |
587.2 g/mol |
IUPAC 名称 |
1-[7-[2,6-dibromo-4-(trifluoromethyl)phenyl]-2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20Br2F3N5O/c1-10-11(2)32(18-15(23)8-14(9-16(18)24)22(25,26)27)21-17(10)20(29-12(3)30-21)31-6-4-13(5-7-31)19(28)33/h4,8-9H,5-7H2,1-3H3,(H2,28,33) |
InChI 键 |
FHHYKIFHIAVVPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C(=NC(=N2)C)N3CCC(=CC3)C(=O)N)C4=C(C=C(C=C4Br)C(F)(F)F)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



